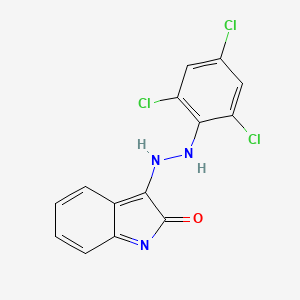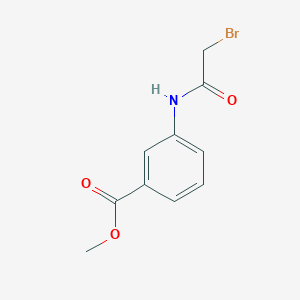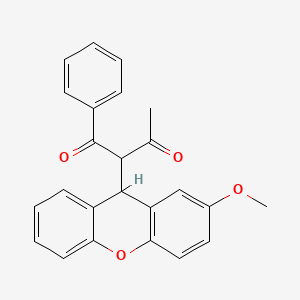
4-Chlorofuran-2-carbaldehyde
Übersicht
Beschreibung
4-Chlorofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClO2 and its molecular weight is 130.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
4-Chlorofuran-2-carbaldehyde analogs are used in the synthesis of complex molecules with potential biological activities. For example, the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles has been investigated for biological applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Building Blocks in Stereocontrolled Synthesis
Compounds like 4-Oxoazetidine-2-carbaldehydes, which are structurally related to this compound, have been explored as valuable building blocks in stereocontrolled synthesis. Their dual reactivity is utilized for synthesizing substances of biological interest, including amino acids and complex natural products (Alcaide & Almendros, 2001, 2002).
Antibacterial and Haemolytic Activities
Arylthiophene-2-carbaldehyde derivatives, similar in structure to this compound, have been synthesized and evaluated for their antibacterial and haemolytic activities. These compounds have shown promising activities in biological screening (Ali et al., 2013).
Synthesis of Fused Ring Heterocycles
The use of carbaldehydes like 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde in the synthesis of biologically active fused heterocycles has been studied. This highlights the potential of this compound in similar synthetic applications (Gaonkar & Rai, 2010).
Synthesis of Heterocyclic Systems
Carbaldehydes like 5-Chloropyrazole-4-carbaldehyde have been used as intermediates in the synthesis of novel heterocyclic systems, indicating the potential use of this compound in similar synthetic pathways (Gouda, Abu‐Hashem, Saad, & Elattar, 2016).
Invisible Ink Dyes
The synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines from carbaldehydes like 4-(anilinomethyl)thiophene-2-carbaldehyde demonstrates their application in developing materials with optical properties, such as invisible ink dyes (Bogza et al., 2018).
Photocatalytic C–C Bond Cleavage
Furan-2-carbaldehydes have been used as C1 building blocks in the ligand-free photocatalytic synthesis of bioactive quinazolin-4(3H)-ones. This suggests the potential of this compound in similar green chemistry applications (Yu et al., 2018).
Eigenschaften
IUPAC Name |
4-chlorofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVJHHMBKSDNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



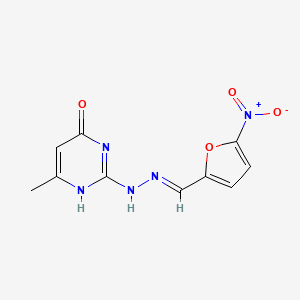

![methyl 4-{[(6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B7776899.png)
![5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B7776906.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776911.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776912.png)
![6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B7776916.png)
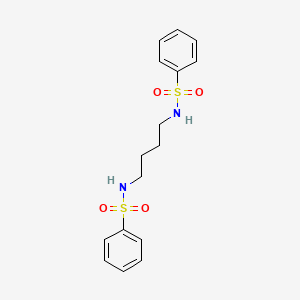
![N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide](/img/structure/B7776924.png)
